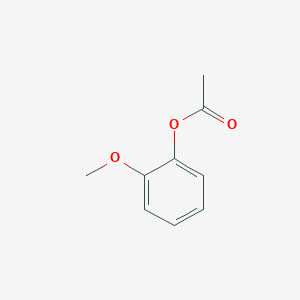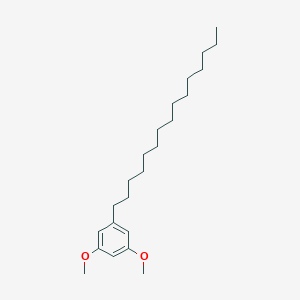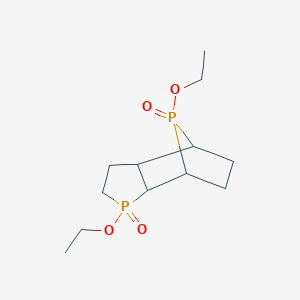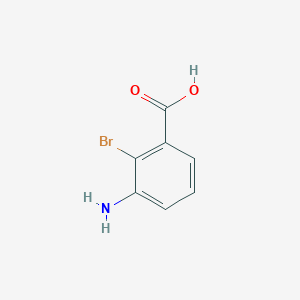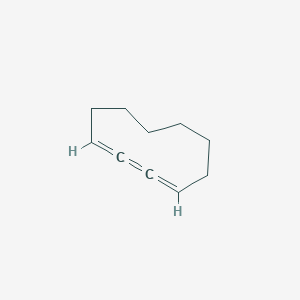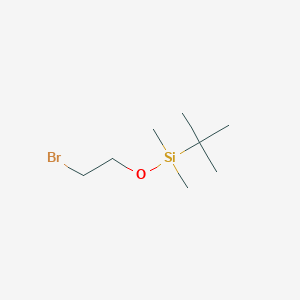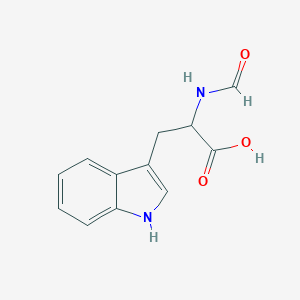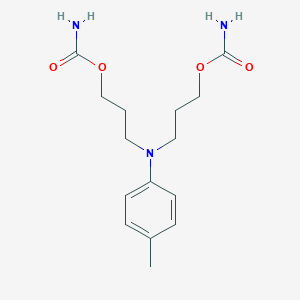
p-Tolyl-N,N-dipropyl-3-dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Tolyl-N,N-dipropyl-3-dicarbamate, also known as Tropacocaine, is a synthetic compound that belongs to the family of tropane alkaloids. It is structurally similar to cocaine, a well-known illicit drug. However, Tropacocaine has been synthesized for scientific research purposes and has potential applications in the field of medicine and pharmacology.
Mecanismo De Acción
P-Tolyl-N,N-dipropyl-3-dicarbamate acts as a dopamine transporter inhibitor, similar to cocaine. It blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and stimulation of the reward pathway. p-Tolyl-N,N-dipropyl-3-dicarbamate also has an affinity for other neurotransmitter transporters, including norepinephrine and serotonin transporters.
Efectos Bioquímicos Y Fisiológicos
P-Tolyl-N,N-dipropyl-3-dicarbamate has been shown to increase locomotor activity in animal studies, similar to cocaine. It also produces reinforcing effects in animal models, indicating its potential for abuse. p-Tolyl-N,N-dipropyl-3-dicarbamate has been shown to have a longer duration of action and a lower potency than cocaine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-Tolyl-N,N-dipropyl-3-dicarbamate has advantages over cocaine in laboratory experiments due to its longer duration of action and lower potency. It also lacks the addictive and toxic properties of cocaine, making it a safer alternative for use in scientific research. However, p-Tolyl-N,N-dipropyl-3-dicarbamate is still a controlled substance and requires special permits and licenses for use in research.
Direcciones Futuras
There are several future directions for p-Tolyl-N,N-dipropyl-3-dicarbamate research. One area of interest is the development of p-Tolyl-N,N-dipropyl-3-dicarbamate derivatives with improved pharmacological properties. Another area of interest is the use of p-Tolyl-N,N-dipropyl-3-dicarbamate in the development of new treatments for drug addiction and other neurological disorders. Additionally, p-Tolyl-N,N-dipropyl-3-dicarbamate could be used as a tool to study the role of the dopamine system in various physiological and pathological processes.
Métodos De Síntesis
P-Tolyl-N,N-dipropyl-3-dicarbamate can be synthesized using various methods, including the classical Mannich reaction and the more recent microwave-assisted synthesis. The classical Mannich reaction involves the reaction between p-toluidine, formaldehyde, and diethyl carbonate in the presence of a catalyst. The microwave-assisted synthesis involves the reaction between p-toluidine, formaldehyde, and diethyl carbonate in the presence of a solvent and a microwave.
Aplicaciones Científicas De Investigación
P-Tolyl-N,N-dipropyl-3-dicarbamate has been used in scientific research to study the mechanism of action of cocaine and other tropane alkaloids. It has potential applications in the development of new drugs for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and drug addiction. p-Tolyl-N,N-dipropyl-3-dicarbamate has also been used as a tool to study the function of dopamine transporters and the role of the dopamine system in addiction and reward.
Propiedades
Número CAS |
19351-45-2 |
|---|---|
Nombre del producto |
p-Tolyl-N,N-dipropyl-3-dicarbamate |
Fórmula molecular |
C15H23N3O4 |
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate |
InChI |
InChI=1S/C15H23N3O4/c1-12-4-6-13(7-5-12)18(8-2-10-21-14(16)19)9-3-11-22-15(17)20/h4-7H,2-3,8-11H2,1H3,(H2,16,19)(H2,17,20) |
Clave InChI |
MULDUPLDVOLZSA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
SMILES canónico |
CC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Otros números CAS |
19351-45-2 |
Sinónimos |
Dicarbamic acid (p-tolylimino)di(trimethylene) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



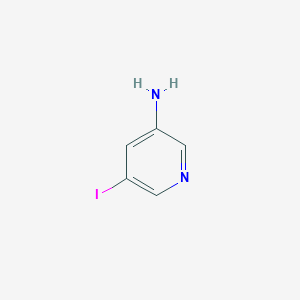
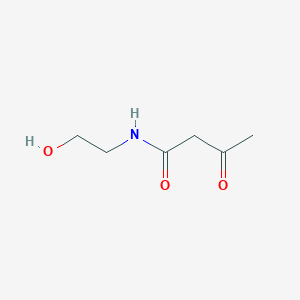
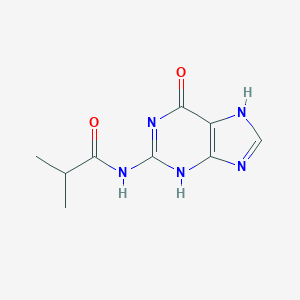
![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)
